molecular formula C20H21ClN6 B10923072 1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10923072
M. Wt: 380.9 g/mol
InChI Key: YELMVOXBNBUEFD-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that features a pyrazole core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenyl derivatives and 1,5-dimethylpyrazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole compounds.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various conditions.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents. Examples include:

  • 1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazole
  • 1-(4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Uniqueness

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C20H21ClN6

Molecular Weight

380.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C20H21ClN6/c1-12-6-7-15(8-18(12)21)27-20(17-11-23-26(5)14(17)3)9-19(24-27)16-10-22-25(4)13(16)2/h6-11H,1-5H3

InChI Key

YELMVOXBNBUEFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=C(N(N=C3)C)C)C4=C(N(N=C4)C)C)Cl

Origin of Product

United States

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